molecular formula C7H7N5O3 B12906708 s-Triazole, 3-amino-1-methyl-5-(5-nitro-2-furyl)- CAS No. 41735-42-6

s-Triazole, 3-amino-1-methyl-5-(5-nitro-2-furyl)-

Cat. No.: B12906708
CAS No.: 41735-42-6
M. Wt: 209.16 g/mol
InChI Key: DOQLCOCYDMHKPM-UHFFFAOYSA-N
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Description

s-Triazole, 3-amino-1-methyl-5-(5-nitro-2-furyl)- is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

The synthesis of s-Triazole, 3-amino-1-methyl-5-(5-nitro-2-furyl)- can be achieved through several methods. One common approach involves the condensation of hydrazine hydrate with aminoguanidine bicarbonate, followed by cyclization with formic acid . Another method includes the reaction of guanidine nitrate with acetic acid and oxalic acid, followed by cyclization under reflux conditions . These methods provide efficient routes to obtain the desired triazole derivative.

Chemical Reactions Analysis

s-Triazole, 3-amino-1-methyl-5-(5-nitro-2-furyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrogen gas, alkyl halides, acyl chlorides, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of s-Triazole, 3-amino-1-methyl-5-(5-nitro-2-furyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting essential biological processes. For example, it can inhibit the activity of enzymes involved in DNA replication, leading to cell death in cancer cells . The nitro group also plays a crucial role in its antimicrobial activity by generating reactive oxygen species that damage bacterial cell membranes .

Comparison with Similar Compounds

s-Triazole, 3-amino-1-methyl-5-(5-nitro-2-furyl)- can be compared with other triazole derivatives, such as:

    Fluconazole: An antifungal agent used to treat various fungal infections.

    Voriconazole: Another antifungal agent with a broader spectrum of activity.

    Trazodone: An antidepressant that also contains a triazole ring.

What sets s-Triazole, 3-amino-1-methyl-5-(5-nitro-2-furyl)- apart is its unique combination of a triazole ring and a nitrofuryl group, which imparts distinct chemical and biological properties .

Properties

CAS No.

41735-42-6

Molecular Formula

C7H7N5O3

Molecular Weight

209.16 g/mol

IUPAC Name

1-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H7N5O3/c1-11-6(9-7(8)10-11)4-2-3-5(15-4)12(13)14/h2-3H,1H3,(H2,8,10)

InChI Key

DOQLCOCYDMHKPM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)N)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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